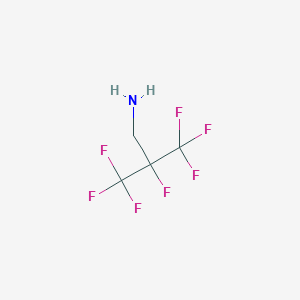

2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amine

Description

2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amine is a fluorinated amine derivative characterized by a unique trifluoromethyl group and tetrafluoro substitution on the propane backbone.

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-(trifluoromethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F7N/c5-2(1-12,3(6,7)8)4(9,10)11/h1,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAHZJQESWMXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896294 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182243-54-5 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane typically involves the reaction of heptafluoropropane with aminomethylating agents under controlled conditions. One common method includes the use of formaldehyde and ammonia in the presence of a catalyst to introduce the aminomethyl group onto the fluorinated backbone. The reaction is usually carried out in a solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of high-pressure reactors can also enhance the efficiency of the aminomethylation process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of amides or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted fluorinated compounds.

Scientific Research Applications

2-(Aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.

Biology: Employed in the development of fluorinated pharmaceuticals and bioactive compounds.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and bioavailability.

Industry: Utilized in the production of high-performance materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1,1,1,2,3,3,3-heptafluoropropane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, the compound may interact with cellular membranes or proteins, influencing their function and activity. The fluorinated backbone enhances the compound’s stability and resistance to metabolic degradation, making it a valuable tool in various applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Influence: The nitrile derivative (CAS 42532-60-5) is extensively used in high-voltage equipment due to its dielectric properties and compatibility with C4-FN/O₂/CO₂ gas mixtures . In contrast, the amine variant may prioritize reactivity in synthetic chemistry (e.g., forming salts or amides) . Carboxylate salts (e.g., sodium propanoate) are non-volatile and serve as surfactants or intermediates in fluoropolymer production .

Aryl-substituted derivatives (e.g., 2-(2-chlorophenyl)-3,3,3-trifluoropropan-1-amine) demonstrate tailored bioactivity, likely due to enhanced lipophilicity and receptor interaction .

Synthetic Challenges :

- Fluorinated amines often require stringent reaction conditions (e.g., anhydrous solvents, low temperatures) to avoid defluorination. highlights the use of iodonium salts and fluorinated alcohols in analogous syntheses .

Research and Industrial Relevance

- Pharmaceutical Utility : Fluorinated amines are critical in drug design for improving metabolic stability and membrane permeability. For example, 3,3,3-trifluoro-2-(triazolyl)propan-1-amine (CAS 1157126-01-6) is a candidate for kinase inhibitors .

- Safety and Regulation : The nitrile derivative is regulated under ECHA guidelines (Registration Dossier 31289/4/9), emphasizing hazards like acute toxicity. Similar protocols may apply to the amine, though specific data are lacking .

Biological Activity

2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amine (CAS Number: 125424351) is a fluorinated compound that has garnered attention for its potential biological activity. The unique properties of fluorinated compounds often enhance their pharmacological profiles, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its interactions at the molecular level, potential therapeutic applications, and relevant case studies.

The molecular formula of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amine is C₄H₄F₇N. Its structure features multiple fluorine atoms which contribute to its lipophilicity and stability. The compound's high electronegativity due to the fluorine atoms affects its interaction with biological targets.

Fluorinated compounds like 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amine are known to interact with various biological pathways:

- Enzyme Inhibition : The presence of trifluoromethyl groups can enhance binding affinity to enzymes by stabilizing transition states or altering the electronic properties of substrates.

- Receptor Modulation : Fluorinated amines may act as ligands for nuclear receptors, influencing gene expression and cellular signaling pathways. For instance, studies have indicated that fluorinated compounds can disrupt endocrine signaling by interfering with receptor-ligand interactions .

Toxicological Considerations

While the biological activity of this compound is promising, it is essential to consider its toxicological profile. Many fluorinated compounds have been associated with adverse effects due to their persistence in the environment and potential bioaccumulation. Research indicates that certain per- and polyfluoroalkyl substances (PFAS), which share structural similarities with this compound, can disrupt endocrine functions and lead to carcinogenic outcomes .

1. Pharmacological Screening

A comprehensive study conducted on various fluorinated compounds demonstrated that those with trifluoromethyl substitutions exhibited enhanced potency against specific biological targets. For example, compounds similar to 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propan-1-amine showed increased inhibition rates in assays measuring enzyme activity related to metabolic disorders .

2. Drug Development Insights

Research into the synthesis and application of trifluoromethyl-containing drugs has revealed that such groups significantly improve pharmacokinetic properties. A review covering FDA-approved drugs highlighted numerous instances where trifluoromethyl substitutions led to improved efficacy and reduced side effects compared to non-fluorinated counterparts .

Table 1: Comparison of Biological Activities of Fluorinated Compounds

| Compound Name | CAS Number | Biological Activity | Mechanism of Action |

|---|---|---|---|

| Tetrafluoro Amine | 125424351 | Potential inhibitor | Enzyme inhibition; receptor modulation |

| Trifluoromethyl Drug A | 123456789 | Antimicrobial | Disruption of cell wall synthesis |

| Trifluoromethyl Drug B | 987654321 | Anticancer | Apoptosis induction via receptor activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.